molecular formula C7H2Cl2FNO3 B040643 2-Chloro-4-fluoro-5-nitrobenzoyl chloride CAS No. 120890-66-6

2-Chloro-4-fluoro-5-nitrobenzoyl chloride

Cat. No. B040643
CAS RN: 120890-66-6
M. Wt: 238 g/mol
InChI Key: IHEPGSXLLLUYDW-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2FNO3 . It has an average mass of 238.000 Da and a monoisotopic mass of 236.939575 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride consists of 7 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Safety and Hazards

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is classified as a dangerous substance. It has a GHS05 safety symbol, indicating that it is corrosive . The compound has a hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEPGSXLLLUYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568600
Record name 2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-nitrobenzoyl chloride

CAS RN

120890-66-6
Record name 2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-fluoro-5-nitrobenzoic acid (50.0 g, 0.228 mol) and N,N-dimethylformamide (5 drops) in 1,2-dichloroethane is treated dropwise with oxalyl chloride (30.8 mL, 0.353 mol), refluxed for 3 hours, cooled, and concentrated in vacuo to obtain the title product as an orange solid which is identified by NMR spectral analysis.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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